2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine
Description
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at the 4-position and a piperidine ring at the 2-position. The piperidine moiety is further modified with a [(3-chloropyridin-4-yl)oxy]methyl group, which introduces both lipophilic and electron-withdrawing characteristics.
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-22-15-3-7-19-16(20-15)21-8-4-12(5-9-21)11-23-14-2-6-18-10-13(14)17/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJLHHHVJROWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chloropyridine with a piperidine derivative to form an intermediate, which is then coupled with a methoxypyrimidine derivative under specific conditions. The reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely, thereby enhancing efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can lead to various substituted pyrimidine derivatives .
Scientific Research Applications
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and piperidine modifications. Below is a detailed comparison:
Substituent Variations on the Pyrimidine Core
- 4-Methoxy vs. 2-Chloro Substitution: The target compound’s 4-methoxy group enhances solubility compared to 2-chloro-4-[4-(3-methoxypropoxy)piperidin-1-yl]pyrimidine (, MW: 285.77). 2-Aminopyrimidine Derivatives (): Amino groups at the 2-position (e.g., piperidin-1-yl-propoxyphenyl-substituted 2-aminopyrimidines) introduce hydrogen-bonding capacity, which may enhance target binding affinity compared to methoxy groups .
Piperidine Modifications
- [(3-Chloropyridin-4-yl)oxy]methyl vs. In contrast, 3-methoxypropoxy () adds flexibility and ether oxygen polarity, improving solubility .
- Piperidine vs. Piperazine: Pyrimido[4,5-d]pyrimidinones with piperazine substituents () exhibit enhanced basicity due to the additional nitrogen, which may alter pharmacokinetic properties like tissue distribution .
Heterocyclic Core Variations
- Pyrimidine vs. Pyrido[3,4-d]pyrimidinone: Pyrido[3,4-d]pyrimidinones () feature fused rings, increasing planarity and rigidity. This may enhance binding to flat enzymatic active sites but reduce metabolic stability .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling piperidine derivatives with chloropyridinyloxy methyl groups, similar to methods in and .
- Structure-Activity Relationships (SAR): Methoxy groups improve solubility but may reduce binding affinity compared to amino or chloro substituents. Bulky piperidine substituents (e.g., chloropyridinyloxy methyl) may enhance selectivity for sterically constrained targets .
- Pharmacokinetic Considerations : Higher molecular weight (estimated ~350) compared to simpler analogs (e.g., ’s 285.77) could limit blood-brain barrier penetration but improve plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
